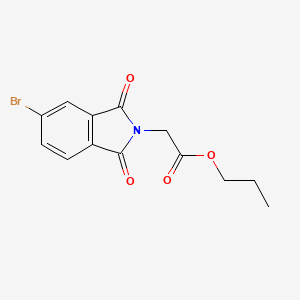![molecular formula C19H23NO5 B12483196 4-[(6-Sec-butoxycarbonyl-cyclohex-3-enecarbonyl)-amino]-benzoic acid](/img/structure/B12483196.png)
4-[(6-Sec-butoxycarbonyl-cyclohex-3-enecarbonyl)-amino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(SEC-BUTOXYCARBONYL)CYCLOHEX-3-ENE-1-AMIDO]BENZOIC ACID is a complex organic compound with a unique structure that combines a cyclohexene ring, a benzoic acid moiety, and a sec-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(SEC-BUTOXYCARBONYL)CYCLOHEX-3-ENE-1-AMIDO]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Sec-Butoxycarbonyl Group: The sec-butoxycarbonyl group can be introduced via a nucleophilic substitution reaction using sec-butyl chloroformate.
Amidation: The amido group can be introduced through an amidation reaction using an appropriate amine.
Benzoic Acid Formation: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[6-(SEC-BUTOXYCARBONYL)CYCLOHEX-3-ENE-1-AMIDO]BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclohexene ring to a cyclohexane ring or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-[6-(SEC-BUTOXYCARBONYL)CYCLOHEX-3-ENE-1-AMIDO]BENZOIC ACID has several scientific research applications, including:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor agonists.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[6-(SEC-BUTOXYCARBONYL)CYCLOHEX-3-ENE-1-AMIDO]BENZOIC ACID depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sec-butoxycarbonyl group may play a role in enhancing the compound’s stability or bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[6-(METHOXYCARBONYL)CYCLOHEX-3-ENE-1-AMIDO]BENZOIC ACID: Similar structure but with a methoxycarbonyl group instead of a sec-butoxycarbonyl group.
4-[6-(ETHOXYCARBONYL)CYCLOHEX-3-ENE-1-AMIDO]BENZOIC ACID: Similar structure but with an ethoxycarbonyl group instead of a sec-butoxycarbonyl group.
Uniqueness
The presence of the sec-butoxycarbonyl group in 4-[6-(SEC-BUTOXYCARBONYL)CYCLOHEX-3-ENE-1-AMIDO]BENZOIC ACID may confer unique properties, such as increased lipophilicity or altered reactivity, compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H23NO5 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[(6-butan-2-yloxycarbonylcyclohex-3-ene-1-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C19H23NO5/c1-3-12(2)25-19(24)16-7-5-4-6-15(16)17(21)20-14-10-8-13(9-11-14)18(22)23/h4-5,8-12,15-16H,3,6-7H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
IILHURVYVFCVLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1CC=CCC1C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12483128.png)
![[4-(Diphenylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B12483133.png)
![4-[(Butan-2-ylamino)methyl]benzoic acid](/img/structure/B12483134.png)

![1,3-dimethyl-7-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12483144.png)

![5-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483158.png)
![2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483159.png)


![4-Amino-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]pyrimidine-5-carboxylic acid](/img/structure/B12483167.png)
![Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483180.png)
amino}acetic acid hydrochloride](/img/structure/B12483183.png)
